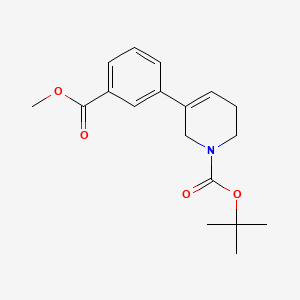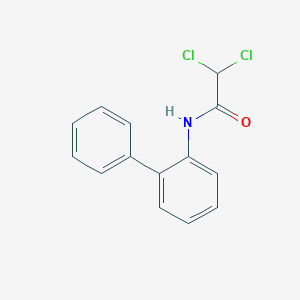
Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate is an organic compound with a complex structure that includes a cyclohexane ring, a phenyl group, and an ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with phenylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to an esterification reaction with ethyl chloroformate under basic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Amines and other reduced products.
Substitution: Various substituted esters and related compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxime group can form hydrogen bonds and interact with various enzymes and receptors, potentially modulating their activity. The ester group can undergo hydrolysis, releasing the active components that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 4-(hydroxyimino)cyclohexane-1-carboxylate
- Ethyl 4-hydroxyimino-1-cyclohexane-1-carboxylate
- Ethyl 4-hydroxyimino-1-phenyl-cyclopentane-1-carboxylate
Uniqueness
Ethyl 4-hydroxyimino-1-phenyl-cyclohexane-1-carboxylate is unique due to the presence of both a phenyl group and an oxime functional group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
7475-62-9 |
|---|---|
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
ethyl 4-hydroxyimino-1-phenylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C15H19NO3/c1-2-19-14(17)15(12-6-4-3-5-7-12)10-8-13(16-18)9-11-15/h3-7,18H,2,8-11H2,1H3 |
InChI-Schlüssel |
JSGNAEIYJHTTFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(CCC(=NO)CC1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


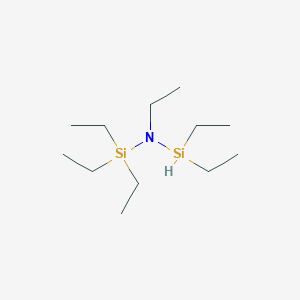
![2-[3-carbamoyl-6-hydroxy-5-(hydroxymethyl)-3a,5,6,6a-tetrahydro-2H-furo[2,3-d][1,3]oxazol-2-yl]-2-fluoroacetic acid](/img/structure/B14013185.png)
![N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)
![1-[(3,4-Dimethoxyphenyl)methyl]-5,6-dimethoxyisoquinoline;hydrochloride](/img/structure/B14013207.png)
![(3R)-4-(Benzyloxy)-3-[(ethoxymethanethioyl)amino]-4-oxobutanoic acid](/img/structure/B14013208.png)

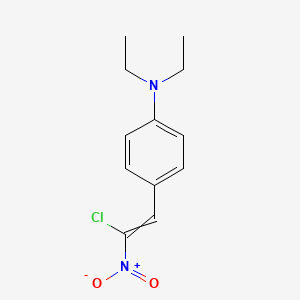
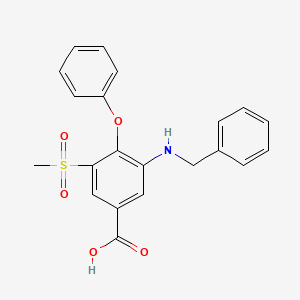
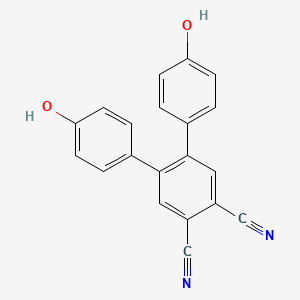

![1-Anilino-4-[(2-hydroxyethyl)amino]anthracene-9,10-dione](/img/structure/B14013274.png)
